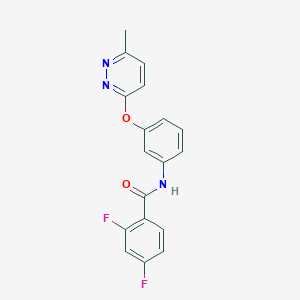

2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as PF-06282999, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. PF-06282999 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases and cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Research on the synthesis of condensed triazines and related compounds has demonstrated the versatility of difluorobenzamides in chemical reactions. For instance, Reimlinge, Billiau, and Lingier (1976) explored the reactions leading to the formation of guanidin derivatives and condensed oxo-s-triazines from N-(dichlormethylene)benzamide and related compounds, showcasing the foundational role of difluorobenzamides in synthesizing novel triazine derivatives with potential applications in material science and pharmaceuticals (Reimlinge et al., 1976).

Material Science and Catalysis

In the field of material science and catalysis, the research by Pal et al. (2000) on metal-assisted electrocyclic reactions highlights the potential of using derivatives of difluorobenzamides in synthesizing complex molecules with unique properties, such as cationic species characterized by X-ray crystallography, indicating the compound's utility in developing materials with specific electronic or structural characteristics (Pal et al., 2000).

Pharmaceutical Research

The compound's relevance extends to pharmaceutical research, where its derivatives have been studied for antimicrobial properties. Limban, Marutescu, and Chifiriuc (2011) synthesized and evaluated acylthioureas derivatives for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, particularly against biofilm-forming bacteria. This research underscores the potential of difluorobenzamides in developing new antimicrobial agents with specific mechanisms of action against challenging bacterial strains (Limban et al., 2011).

Fluorination Techniques in Organic Synthesis

Wang, Mei, and Yu (2009) discussed the importance of difluorobenzamides in fluorination techniques, highlighting a palladium-catalyzed ortho-fluorination process that opens avenues for creating synthetically useful functional groups. This research is pivotal for medicinal chemistry, where fluorination can significantly alter the pharmacological properties of compounds (Wang et al., 2009).

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDBMVNPEOFZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)

![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)